Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a naphthylmethylthio substituent on the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.
Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced via a nucleophilic substitution reaction using naphthylmethylthiol and a suitable leaving group on the pyrimidine ring.
Esterification: The carboxylate group can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Alkylated pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activities.
Comparison with Similar Compounds
Ethyl 4-amino-2-(naphthylmethylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate: Lacks the naphthylmethyl group, which may result in different biological activities.
Ethyl 4-amino-2-(phenylthio)pyrimidine-5-carboxylate: Contains a phenylthio group instead of a naphthylmethyl group, which may affect its binding affinity and specificity.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-amino-2-(naphthalen-1-ylmethylsulfanyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-17(22)15-10-20-18(21-16(15)19)24-11-13-8-5-7-12-6-3-4-9-14(12)13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIONLSXNJVOXCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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